molecular formula C16H12O5 B1599617 1,3-Dihydroxy-8-methoxy-6-methylanthracene-9,10-dione CAS No. 3775-08-4

1,3-Dihydroxy-8-methoxy-6-methylanthracene-9,10-dione

Cat. No. B1599617
CAS RN: 3775-08-4
M. Wt: 284.26 g/mol
InChI Key: IKIAXVIGUJMLHC-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-8-methoxy-6-methylanthracene-9,10-dione , also known as physcion , is an anthraquinone compound . It is naturally abundant in various plants, particularly in the Polygonaceae family. Notable sources include traditional Chinese medicinal herbs such as Rheum palmatum, Polygonum multiflorum, and Polygonum cuspidatum. Physcion exhibits a range of pharmaceutically important activities , including anticancer, antioxidant, anti-inflammatory, antibacterial, antiviral, and hepatoprotective effects .


Synthesis Analysis

  • Microbial Fermentation : Recent research has explored microbial fermentation. For instance, Aspergillus oryzae strain NSAR1 heterologously expresses genes related to physcion production. The precursor compound, 3R-torosachrysone , is synthesized in this process. Conditions for converting 3R-torosachrysone into physcion have been optimized, leading to an efficient extraction method .

Molecular Structure Analysis

The chemical formula of physcion is C₁₄H₁₀O₅ , and its molecular weight is approximately 254.23 g/mol . The structure consists of an anthracene core with hydroxyl groups at positions 1 and 3, a methoxy group at position 8, and a methyl group at position 6 (Fig. 1) .


Chemical Reactions Analysis

Physcion participates in various chemical reactions, including oxidation, reduction, and substitution. Its reactivity is influenced by the hydroxyl and methoxy groups. For instance, it can undergo oxidative transformations to form derivatives with altered biological activities .


Physical And Chemical Properties Analysis

  • Toxicity : Generally considered low-toxicity, especially compared to synthetic fungicides .

properties

IUPAC Name

1,3-dihydroxy-8-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-3-9-14(12(4-7)21-2)16(20)13-10(15(9)19)5-8(17)6-11(13)18/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIAXVIGUJMLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440475
Record name 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydroxy-8-methoxy-6-methylanthracene-9,10-dione

CAS RN

3775-08-4
Record name 9,10-Anthracenedione, 1,3-dihydroxy-8-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Dizmen - 2022 - search.proquest.com
In recent years, endophytic fungi have been considered as significant resources of new bioactive secondary metabolites, so they are predicted to have an important impact in drug …
Number of citations: 3 search.proquest.com

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